molecular formula C13H16O4 B2928569 7-Propoxychromane-3-carboxylic acid CAS No. 923200-13-9

7-Propoxychromane-3-carboxylic acid

Cat. No.: B2928569
CAS No.: 923200-13-9
M. Wt: 236.267
InChI Key: HTQUFYWZAANEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Propoxychromane-3-carboxylic acid is a biochemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 . It is used for research purposes .

Scientific Research Applications

Renewable Bioresources for Thermosets

Research into the sustainability of materials has led to the development of degradable thermosets from renewable bioresources. A study highlighted the use of carboxylic acid-functional trimers, derived from natural compounds, to cross-link epoxidized soyate, producing materials with desirable properties like hardness and flexibility. This approach addresses critical needs in thermosets, such as sustainability, recyclability, and performance optimization (Ma, Webster, & Jabeen, 2016).

Catalysis for Alkane Functionalization

Transition metal oxides, including those of group 5–7, have been identified as efficient catalysts for the functionalization of alkanes under mild conditions. These catalysts facilitate the carboxylation of gaseous and liquid alkanes to carboxylic acids, offering high turnover numbers and operating under environmentally benign conditions (Kirillova et al., 2007).

Organic Synthesis Enhancements

In organic synthesis, carboxylic acid derivatives, including those related to "7-Propoxychromane-3-carboxylic acid," serve as building blocks for various chemical reactions. For example, rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 has been explored for the efficient synthesis of benzoic acid derivatives and α,β-unsaturated carboxylic acids, demonstrating the versatility and utility of carboxylic acids in modern synthetic chemistry (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Extraction and Recovery Processes

Studies on the extraction and recovery of carboxylic acids from aqueous solutions have significant implications for industrial applications, including the recovery of propionic acid. Techniques such as reactive extraction using specific extractants and modifiers have been investigated, showing improvements in extraction efficiencies and offering insights into the design of extraction processes for carboxylic acids (Keshav, Wasewar, Chand, & Uslu, 2009).

Photophysical Studies

The study of coumarin derivatives, including those structurally related to "this compound," in different solvents has provided valuable information on the photophysics of these compounds. Research focusing on solvatochromic shifts and photophysical behavior helps in understanding the interactions and properties of coumarin-based molecules, which are important in various applications ranging from sensing to photodynamic therapy (Manevich, Held, & Biaglow, 1997).

Properties

IUPAC Name

7-propoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-5-16-11-4-3-9-6-10(13(14)15)8-17-12(9)7-11/h3-4,7,10H,2,5-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQUFYWZAANEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(CC(CO2)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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